molecular formula C11H7F3N2O B1391135 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214362-72-7

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1391135
CAS No.: 1214362-72-7
M. Wt: 240.18 g/mol
InChI Key: CWIZUHMRLSDKOS-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group

Scientific Research Applications

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

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Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. The specific hazards would depend on the compound’s properties, but may include flammability, toxicity, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyridine derivatives have been studied for their potential use in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine rings can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.

    Reduction: Formation of 3-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZUHMRLSDKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
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3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 3
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 4
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 5
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 6
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol

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